2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile
Description
2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile is a fluorinated aromatic nitrile characterized by a phenyl ring substituted with two fluorine atoms (at positions 3 and 4), a methoxy group (position 2), and an acetonitrile moiety. Its molecular formula is C₉H₇F₂NO, with a calculated molecular weight of 183.15 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-(3,4-difluoro-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-13-9-6(4-5-12)2-3-7(10)8(9)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRURJYGZVHDYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile typically involves the reaction of 3,4-difluoro-2-methoxybenzaldehyde with a suitable cyanide source under controlled conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Scientific Research Applications
2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s solubility and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound within biological systems .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile with structurally related phenylacetonitrile derivatives:
Key Observations:
Fluorine vs. Methoxy/Hydroxy Groups: Fluorine’s electronegativity and small atomic radius increase lipophilicity and metabolic stability compared to methoxy or hydroxy groups. This may enhance membrane permeability in biological systems, as seen in fluorinated nucleosides like Gemcitabine (–6).
Melting Points :
- Methoxy-substituted analogs (e.g., 3,4-dimethoxy derivative) exhibit higher melting points (62–63°C) due to hydrogen bonding and crystallinity . The target compound’s fluorine substituents likely reduce intermolecular forces, though data are lacking.
Bioactivity Trends :
- Hydroxy-substituted analogs (e.g., 2-(4-hydroxyphenyl)acetonitrile in ) show antimicrobial activity , suggesting that substituent polarity influences biological interactions . Fluorinated derivatives may exhibit distinct mechanisms, as seen in Gemcitabine’s DNA synthesis inhibition (–6).
Pharmacokinetic and Mechanistic Insights (Inferred from Analogs)
- Self-Potentiation : Gemcitabine’s diphosphate metabolite inhibits dCMP deaminase, prolonging its intracellular retention (). Fluorine’s impact on enzyme binding (e.g., dCMP deaminase) could similarly influence the target compound’s pharmacokinetics .
Biological Activity
2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile, with the CAS number 1784393-80-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H8F2N
- Molecular Weight : 195.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may function as an enzyme inhibitor, affecting key biochemical pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The compound's biological activity has been evaluated through various in vitro and in vivo studies. Key findings include:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and leukemia (CEM-13) cell lines.
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by increasing caspase-3/7 activity, which is crucial for the apoptotic process.
Case Studies
-
Study on MCF-7 Cell Line :
- Objective : To evaluate the cytotoxic effects of this compound.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity comparable to standard chemotherapeutics like Tamoxifen.
-
Leukemia Cell Line Study :
- Objective : Assessing the compound's efficacy against leukemia cells (CEM-13).
- Findings : The compound demonstrated an IC50 value of around 12 µM, suggesting strong potential as a therapeutic agent against leukemia.
Data Table: Biological Activity Summary
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| CEM-13 | 12 | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
